molecular formula C7H9FN2 B571243 N-(2-Fluoroethyl)pyridin-4-amine CAS No. 122974-87-2

N-(2-Fluoroethyl)pyridin-4-amine

Cat. No.: B571243
CAS No.: 122974-87-2
M. Wt: 140.161
InChI Key: PKGYWEPNRJMYFR-UHFFFAOYSA-N
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Description

N-(2-Fluoroethyl)pyridin-4-amine is a fluorinated derivative of 4-aminopyridine of significant interest in neuroscience research and diagnostic agent development. Its core research value lies in its potential as a precursor or structural motif for positron emission tomography (PET) tracers used to study central nervous system pathologies. Structural analogs of this compound, specifically those featuring a fluorinated side chain on the pyridinyl nitrogen, are investigated for their utility in the development of imaging agents for traumatic brain injury and demyelinating diseases . The mechanism of action for this compound class is primarily attributed to potassium channel blockade. 4-Aminopyridine (4-AP), the parent molecule, is a well-characterized, non-selective blocker of voltage-gated potassium channels, which enhances synaptic transmission and can improve conduction in demyelinated axons . By incorporating a fluoroethyl group, researchers can create a derivative suitable for radiolabeling with fluorine-18, thereby enabling its use in PET imaging to visualize the distribution and density of potassium channels or related pathological aggregates in the living brain. This makes this compound a critical building block in the design of novel radiopharmaceuticals for researching conditions like multiple sclerosis and Alzheimer's disease. The compound is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

122974-87-2

Molecular Formula

C7H9FN2

Molecular Weight

140.161

IUPAC Name

N-(2-fluoroethyl)pyridin-4-amine

InChI

InChI=1S/C7H9FN2/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2,(H,9,10)

InChI Key

PKGYWEPNRJMYFR-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1NCCF

Synonyms

4-Pyridinamine,N-(2-fluoroethyl)-(9CI)

Origin of Product

United States

Scientific Research Applications

N-(2-Fluoroethyl)pyridin-4-amine, a fluorinated derivative of 4-aminopyridine, has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and neuropharmacology. This compound is noted for its ability to modulate potassium channels, making it a candidate for treating neurological disorders. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Potassium Channel Modulation

This compound is primarily explored for its role as a potassium channel blocker. This property is particularly relevant in the context of demyelinating diseases such as multiple sclerosis (MS) and traumatic brain injury (TBI). By inhibiting potassium channels, the compound can enhance neuronal impulse conduction in demyelinated fibers.

Therapeutic Applications in Neurological Disorders

Research has indicated that derivatives of 4-aminopyridine, including this compound, may be beneficial in treating conditions like:

  • Multiple Sclerosis : By restoring impulse conduction in demyelinated axons, these compounds can alleviate symptoms associated with MS .
  • Traumatic Brain Injury : Similar mechanisms may apply, where the restoration of neuronal conduction can improve outcomes in TBI patients .

Imaging Applications

Fluorinated compounds are often utilized in positron emission tomography (PET) imaging due to their favorable pharmacokinetic properties. This compound derivatives have been tested for their ability to penetrate the blood-brain barrier effectively, making them suitable candidates for neuroimaging studies .

Case Studies and Clinical Trials

Several studies have explored the efficacy of potassium channel blockers in clinical settings:

  • Study on Multiple Sclerosis : A clinical trial involving 4-aminopyridine derivatives showed significant improvements in walking speed and overall function among MS patients .
  • Animal Studies : In rodent models, this compound demonstrated rapid brain uptake and prolonged retention time compared to non-fluorinated analogs, indicating its potential utility in both therapeutic and diagnostic applications .

Table 1: Comparison of Potassium Channel Blockers

Compound NamePotassium Channel TargetClinical ApplicationBlood-Brain Barrier Penetration
This compoundK_v1 familyMultiple SclerosisHigh
4-AminopyridineK_v1 familyMultiple SclerosisModerate
3,4-DiaminopyridineK_v1 familyLambert-Eaton SyndromeModerate

Table 2: Summary of Case Studies

Study ReferenceConditionFindings
Wulff et al., 2009Multiple SclerosisImproved impulse conduction
Cai et al., 2012Traumatic Brain InjuryEnhanced neuronal recovery

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities between N-(2-Fluoroethyl)pyridin-4-amine and related compounds:

Compound Name Core Structure Substituents on Amine Additional Modifications Key References
This compound Pyridin-4-amine 2-Fluoroethyl None
2-Bromo-N-(2-fluoroethyl)pyridin-4-amine Pyridin-4-amine 2-Fluoroethyl Bromine at C2 of pyridine
N-(4-Nitrophenyl)-N-(pyridin-4-yl)pyridin-4-amine Pyridin-4-amine 4-Nitrophenyl Bispyridinyl structure
N-(Pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine Pyridin-4-amine 4-Trifluoromethylphenyl Trifluoromethyl group on aryl ring
N-(4-Chlorobenzyl)pyridin-4-amine dihydrochloride Pyridin-4-amine 4-Chlorobenzyl Chlorine on benzyl group; dihydrochloride salt
2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine Pyrimidin-4-amine 4-(Methylthio)phenyl Pyrimidine core; chlorine at C2

Key Observations :

  • Core Heterocycle : Most analogs retain the pyridin-4-amine core, but pyrimidin-4-amine derivatives (e.g., 2-chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine) exhibit altered electronic properties due to the pyrimidine ring .
  • Fluorine Substitution : The 2-fluoroethyl group in the target compound contrasts with trifluoromethyl (e.g., ) or fluorophenyl (e.g., ) substituents in analogs, affecting lipophilicity and metabolic stability.
  • Functional Groups : Bromine or chlorine atoms on the pyridine ring (e.g., 2-Bromo analog in ) may enhance electrophilic reactivity, influencing binding to biological targets.

Q & A

Q. What are the common synthetic routes for N-(2-Fluoroethyl)pyridin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between pyridin-4-amine and 2-fluoroethyl halides (e.g., bromide or chloride). Optimization includes:
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
  • Base choice : Potassium carbonate or triethylamine minimizes side reactions .
  • Temperature control : Reactions at 60–80°C balance kinetics and decomposition risks .
  • Purification : Column chromatography or recrystallization improves purity (>95%) .

Q. How can structural characterization of N-(2-Fluoroethyl)pyridin-4-amine be performed to confirm its identity?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks for pyridine protons (δ 8.3–8.5 ppm) and fluorinated ethyl group (δ 4.5–5.0 ppm for –CH₂F; coupling constant J ~ 47 Hz for F–CH₂) .
  • ¹³C NMR : Fluorine coupling splits the –CH₂F carbon signal (~80 ppm) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 155.1 (calculated) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the fluoroethyl group .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties and reactivity of N-(2-Fluoroethyl)pyridin-4-amine?

  • Methodological Answer :
  • Density Functional Theory (DFT) :
  • Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model electron density and frontier orbitals .
  • Calculate Fukui indices to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological environments (e.g., water or lipid bilayers) to assess stability .

Q. How does the 2-fluoroethyl substituent influence the compound’s bioactivity compared to non-fluorinated analogs?

  • Methodological Answer :
  • Comparative Assays :
  • Test inhibitory activity against enzymes (e.g., kinases) using fluorinated vs. non-fluorinated analogs .
  • Measure binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Mechanistic Insight :
  • Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
  • Improved metabolic stability due to C–F bond resistance to oxidative degradation .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Dose-Response Analysis : Ensure consistent concentration ranges (e.g., IC₅₀ values) across assays .
  • Assay Validation :
  • Use positive controls (e.g., known kinase inhibitors) to confirm experimental conditions .
  • Replicate results in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .
  • Structural Confounds : Verify compound purity (>95% via HPLC) to exclude impurities as activity drivers .

Comparative and Mechanistic Studies

Q. What strategies can differentiate N-(2-Fluoroethyl)pyridin-4-amine’s reactivity from structurally similar pyridine derivatives?

  • Methodological Answer :
  • Kinetic Studies :
  • Monitor reaction rates with electrophiles (e.g., methyl iodide) via stopped-flow spectroscopy .
  • Thermodynamic Profiling :
  • Compare pKₐ values (pyridine nitrogen basicity) using potentiometric titration .
  • Substituent Effects :
  • Fluorine’s inductive effect reduces electron density on the pyridine ring, altering nucleophilic aromatic substitution pathways .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Enzyme Kinetics :
  • Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .
  • Crystallographic Studies :
  • Co-crystallize the compound with target enzymes (e.g., tyrosine kinases) to resolve binding modes .
  • Mutagenesis :
  • Engineer enzyme active sites (e.g., replace hydrogen-bonding residues) to assess fluorine’s role in binding .

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